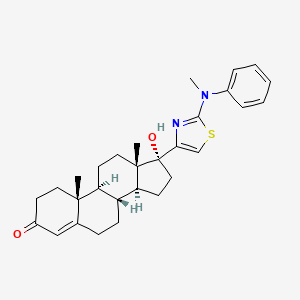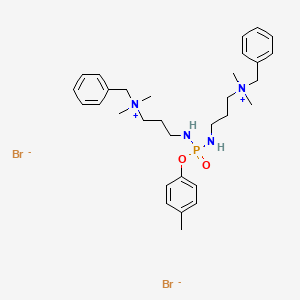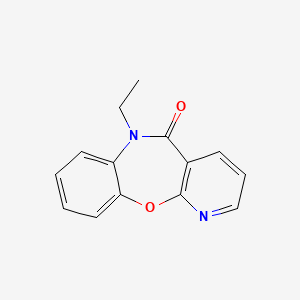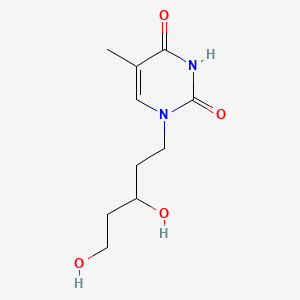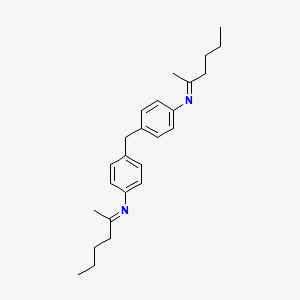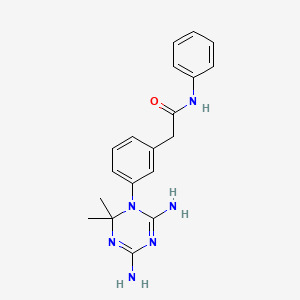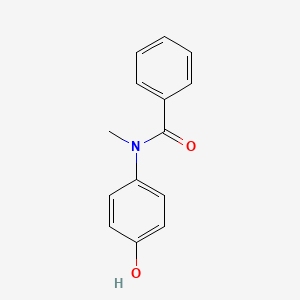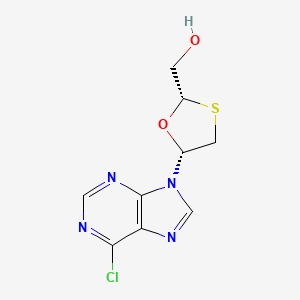
1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- typically involves the reaction of appropriate starting materials under controlled conditions. The process may include steps such as:
- Formation of the oxathiolane ring through cyclization reactions.
- Introduction of the purine base via nucleophilic substitution reactions.
- Purification of the final product using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include:
- Use of automated reactors for precise control of temperature and reaction time.
- Implementation of continuous flow processes to enhance efficiency.
- Application of advanced purification methods to achieve the desired quality.
化学反応の分析
Types of Reactions
1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under conditions such as elevated temperature or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield oxathiolane derivatives with additional oxygen-containing functional groups.
- Reduction can produce compounds with reduced functional groups, such as alcohols or amines.
- Substitution reactions result in the formation of new derivatives with different substituents.
科学的研究の応用
1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets and pathways. This can include:
- Binding to enzymes or receptors, leading to modulation of their activity.
- Interference with cellular processes such as DNA replication or protein synthesis.
- Activation or inhibition of signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
- 1,3-Oxathiolane-2-methanol, 5-(2-amino-6-chloro-9H-purin-9-yl)-, (2S-cis)-
- 1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2R-cis)-
Uniqueness
1,3-Oxathiolane-2-methanol, 5-(6-chloro-9H-purin-9-yl)-, (2S-cis)- is unique due to its specific stereochemistry and the presence of the chloro-substituted purine base
特性
CAS番号 |
149819-57-8 |
|---|---|
分子式 |
C9H9ClN4O2S |
分子量 |
272.71 g/mol |
IUPAC名 |
[(2S,5R)-5-(6-chloropurin-9-yl)-1,3-oxathiolan-2-yl]methanol |
InChI |
InChI=1S/C9H9ClN4O2S/c10-8-7-9(12-3-11-8)14(4-13-7)5-2-17-6(1-15)16-5/h3-6,15H,1-2H2/t5-,6+/m1/s1 |
InChIキー |
JDKFRCWQPOWKOE-RITPCOANSA-N |
異性体SMILES |
C1[C@@H](O[C@@H](S1)CO)N2C=NC3=C2N=CN=C3Cl |
正規SMILES |
C1C(OC(S1)CO)N2C=NC3=C2N=CN=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


